molecular formula C19H23ClN2OS B2839494 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428363-07-8

2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2839494
CAS No.: 1428363-07-8
M. Wt: 362.92
InChI Key: UNWSPESABHBSMJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group linked to an ethylamine chain substituted with a 4-(thiophen-2-yl)piperidine moiety. Its structure combines a chlorinated aromatic ring, a flexible ethyl spacer, and a heterocyclic piperidine-thiophene system. This design is typical of ligands targeting neurological receptors, such as glutamate or TSPO (translocator protein), where the chlorophenyl group may enhance lipophilicity and receptor binding, while the piperidine-thiophene moiety contributes to stereoelectronic interactions .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c20-17-5-2-1-4-16(17)14-19(23)21-9-12-22-10-7-15(8-11-22)18-6-3-13-24-18/h1-6,13,15H,7-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSPESABHBSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H23ClN2OS
  • Molecular Weight : 364.91 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group, a piperidine ring, and a thiophene moiety, which contribute to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the thiophene class. For instance, derivatives of thiophene have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
5a0.25Bactericidal

Analgesic and Anti-inflammatory Effects

The compound's structural similarities to known analgesics suggest potential analgesic properties. Thiophene derivatives have been investigated for their anti-inflammatory effects, with some showing promising results in reducing pain and inflammation in animal models. For example, compounds with piperidine structures have demonstrated efficacy in pain relief through modulation of the central nervous system .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : The piperidine moiety may interact with opioid receptors, contributing to analgesic effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX), leading to reduced inflammatory responses .
  • Antimicrobial Mechanism : The thiophene ring may disrupt bacterial cell wall synthesis or function as a biofilm inhibitor, enhancing the efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of thiophene derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives significantly inhibited bacterial growth and biofilm formation, suggesting therapeutic potential in treating infections .
  • Analgesic Activity Assessment : In a controlled trial involving animal models, a related compound demonstrated significant pain relief compared to control groups, supporting the hypothesis that thiophene-based compounds may serve as effective analgesics .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including those similar to 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide, exhibit significant antimicrobial properties. A study synthesized various N-substituted piperidine derivatives and evaluated their antibacterial and antifungal activities using standard microbial strains. The results indicated that these compounds can effectively inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

2. Anticancer Potential
Thiadiazole derivatives, which share structural similarities with the compound , have been extensively studied for their anticancer properties. These compounds have shown efficacy against various cancer cell lines, including those from breast, lung, and colon cancers. The ability of thiadiazole-containing compounds to cross cellular membranes and interact with biological targets enhances their potential as anticancer agents . This indicates a promising avenue for further exploration of the anticancer capabilities of this compound.

3. Neurological Applications
The compound's structural features suggest potential applications in neurology. Similar compounds have been investigated for their effects on the endocannabinoid system, particularly regarding the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids involved in neuroprotection and mood regulation. Modifications to piperidine derivatives have led to enhanced potency and selectivity towards these targets, suggesting that this compound may also exhibit similar effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of compounds like this compound. SAR studies have shown that specific modifications to the piperidine ring and substituents can significantly influence biological activity. For instance, conformational restrictions or substitutions can enhance inhibitory potency against specific enzymes or receptors involved in disease processes .

Case Studies

Several studies highlight the compound's potential applications:

Study Focus Findings
Kaneria et al. (2017)Antimicrobial ActivitySynthesized new piperidine derivatives; showed significant antibacterial activity against multiple strains .
PMC Article (2020)Neurological EffectsInvestigated derivatives affecting NAPE-PLD; indicated potential mood-regulating effects .
Thiadiazole Review (2020)Anticancer PropertiesReviewed efficacy of thiadiazole derivatives against various cancers; suggested structural similarity may confer similar benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural motifs with several acetamide derivatives, enabling comparisons based on substituent effects, receptor selectivity, and pharmacological activity.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Key Structural Features Pharmacological Target/Activity Reference
2-(2-Chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide 2-Cl-phenyl, ethyl linker, 4-thiophene-piperidine Hypothesized: NMDA receptor modulation (analogous to GluN2B antagonists)
N-cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q) Thiophene, morpholine ring, cyclohexyl group Antiproliferative activity (MCF7 cells via tyrosine kinase inhibition)
2-(4-(Fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide (3a) Fluorobenzyl-piperidine, benzimidazole Selective GluN1/GluN2A NMDA receptor antagonism (IC₅₀ = 0.12 µM)
N-(2-(3,4-Dichlorophenyl amino)ethyl)-2-(4-(methyl sulfonamido)phenoxo) acetamide (52) 3,4-DiCl-phenyl, sulfonamide-phenoxy, ethylamine NMDA receptor subtype selectivity (GluN2B IC₅₀ = 0.8 µM)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-DiCl-phenyl, thiazole Structural mimic of benzylpenicillin; coordination chemistry applications

Key Findings

Receptor Selectivity: The piperidine-thiophene motif in the target compound is analogous to fluorobenzyl-piperidine in Compound 3a, which shows GluN2A selectivity. Compound 52, with a 3,4-dichlorophenyl group and sulfonamide, exhibits higher GluN2B affinity (IC₅₀ = 0.8 µM), suggesting that additional halogenation or sulfonamide substitution enhances NMDA subtype selectivity .

Antiproliferative Activity :

  • Compound 3q demonstrates that thiophene-containing acetamides can inhibit tyrosine kinases in cancer cells. The target compound’s thiophene-piperidine system may similarly interact with ATP-binding domains, though this requires validation .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which uses carbodiimide-mediated coupling of arylacetic acids with amines (yield: ~85%) . Modifications in the piperidine-thiophene moiety may require tailored protecting groups or transition-metal catalysis .

Physicochemical and Pharmacokinetic Differences

  • However, thiophene’s electron-rich nature may reduce metabolic stability relative to fluorinated derivatives like Compound 3a .
  • Solubility : The ethyl-piperidine linker improves aqueous solubility compared to rigid aromatic systems (e.g., benzimidazole in Compound 3a ) but may still require formulation optimization .

Q & A

Q. How to address ethical and reproducibility challenges in animal studies?

  • Methodological Answer :
  • ARRIVE guidelines : Adhere to standardized reporting for sample size, randomization, and blinding .
  • 3R principles : Replace animal models with organ-on-chip systems where feasible .
  • Data sharing : Deposit raw data in repositories like Zenodo to enhance transparency .

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